molecular formula C17H23FN2O3 B2610180 Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate CAS No. 2094369-66-9

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate

Cat. No. B2610180
M. Wt: 322.38
InChI Key: ZHUNRXAEMKFISP-UHFFFAOYSA-N
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Description

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP has been widely used in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate is not fully understood. It is believed to act on the serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate has been shown to increase the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also acts as an agonist at the 5-HT1A and 5-HT2A receptors, which may contribute to its anxiolytic and sedative effects.

Biochemical And Physiological Effects

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and sedative effects. Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its potential use in the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate in lab experiments is its ability to selectively target the serotonin receptors in the brain. This allows researchers to study the effects of serotonin on behavior and physiology. However, one limitation of using Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate is its potential for abuse. Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate has been used recreationally as a designer drug, which may limit its use in scientific research.

Future Directions

There are several future directions for research on Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate. One area of research is the development of novel compounds that target the serotonin receptors in the brain. Another area of research is the study of the long-term effects of Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate on behavior and physiology. Finally, the potential use of Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate in the treatment of anxiety and sleep disorders warrants further investigation.
Conclusion:
In conclusion, Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate may lead to the development of novel compounds for the treatment of anxiety and sleep disorders.

Synthesis Methods

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate is synthesized by the reaction of 1-(6-fluoropyridine-3-carbonyl)-piperidine-3-carboxylic acid with tert-butylamine and methyl iodide. The reaction takes place in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate has been used in several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate has also been studied for its potential use in the treatment of depression, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-11-7-13(16(22)23-17(2,3)4)10-20(9-11)15(21)12-5-6-14(18)19-8-12/h5-6,8,11,13H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUNRXAEMKFISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CN=C(C=C2)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate

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